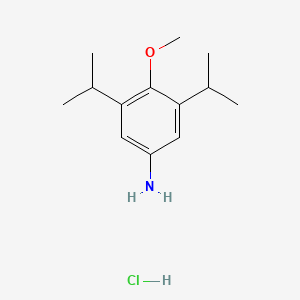

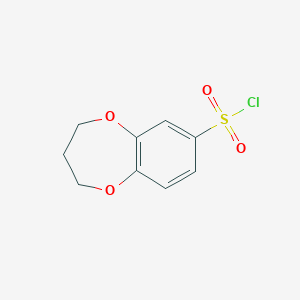

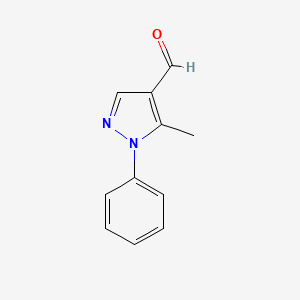

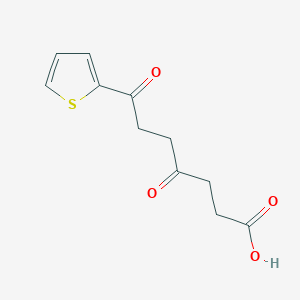

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related structures and chemical processes that could be relevant to the analysis of this compound. For instance, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, which shares a thiazolidine moiety that could be structurally related to the thiophenyl group in 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, is described . Additionally, the beta-oxidation of 2-ethylhexanoic acid (EHA) from plasticisers, which is a metabolic process that could potentially be similar to the metabolic pathways of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, is reported .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include the formation of key structural rings and the introduction of functional groups. In the case of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a precursor to penicillin-type β-lactams, the synthesis was achieved from ethyl propiolate in three steps, with the formation of the β-lactam ring being a crucial step . This information could be extrapolated to suggest that the synthesis of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid might also involve the formation of a ring structure, possibly through a similar cyclization reaction.

Molecular Structure Analysis

While the molecular structure of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid is not directly analyzed in the papers, the structure of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane provides insights into the stability and reactivity of cyclic sulfur-containing compounds . The presence of a thiophenyl group in 4,7-dioxo-7-thiophen-2-yl-heptanoic acid would likely contribute to the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, but they do discuss the beta-oxidation of EHA, which is a metabolic degradation process that could be relevant to the metabolism of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid . The identification of various oxidation products in the study suggests that similar oxidative pathways could be involved in the metabolism of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid are not discussed in the provided papers. However, the analysis of volatile organic compounds in urine, such as 4-heptanone, and their identification using GC/MS techniques, indicates that similar analytical methods could be applied to study the physical and chemical properties of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid . The presence of keto and carboxylic acid groups in the compound would influence its solubility, boiling point, and other physicochemical characteristics.

Safety and Hazards

Eigenschaften

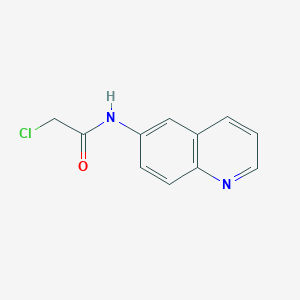

IUPAC Name |

4,7-dioxo-7-thiophen-2-ylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c12-8(4-6-11(14)15)3-5-9(13)10-2-1-7-16-10/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUGOXHLJJWQFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387800 |

Source

|

| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |

CAS RN |

24090-18-4 |

Source

|

| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)